molecular formula C4H9ClO2 B146280 Chloroacetaldehyde dimethyl acetal CAS No. 97-97-2

Chloroacetaldehyde dimethyl acetal

Cat. No. B146280
Key on ui cas rn: 97-97-2
M. Wt: 124.56 g/mol
InChI Key: CRZJPEIBPQWDGJ-UHFFFAOYSA-N
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Patent
US08754215B2

Procedure details

Benzylamine (0.927 kg), chloroacetaldehydedimethylacetal (0.909 kg), sodium hydroxide solution (0.35 kg) in 2.72 L of water were charged into the flask under stirring at 25-30° C. for 10-15 min. Reaction mass was heated to 100-102° C. under stirring for 30 hrs. After completion of reaction, reaction mass was allowed to settle for 30 min. Two layers are separated and upper product layer was collected, distilled under high vacuum.
Quantity
0.927 kg
Type
reactant
Reaction Step One
Quantity
0.909 kg
Type
reactant
Reaction Step One
Quantity
0.35 kg
Type
reactant
Reaction Step One
Name
Quantity
2.72 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12]Cl.[OH-].[Na+]>O>[CH2:1]([NH:8][CH2:12][CH:11]([O:14][CH3:15])[O:10][CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.927 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
0.909 kg
Type
reactant
Smiles
COC(CCl)OC
Name
Quantity
0.35 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.72 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring at 25-30° C. for 10-15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 100-102° C.
STIRRING
Type
STIRRING
Details
under stirring for 30 hrs
Duration
30 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction, reaction mass
WAIT
Type
WAIT
Details
to settle for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Two layers are separated
CUSTOM
Type
CUSTOM
Details
upper product layer was collected
DISTILLATION
Type
DISTILLATION
Details
distilled under high vacuum

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
Smiles
C(C1=CC=CC=C1)NCC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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